methyl 4,4-dimethyl-5-oxopentanoate
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Overview
Description
Methyl 4,4-dimethyl-5-oxopentanoate is an organic compound with the molecular formula C8H14O3. It is a methyl ester derivative of 4,4-dimethyl-5-oxopentanoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Esterification: : One common method to synthesize methyl 4,4-dimethyl-5-oxopentanoate is through the esterification of 4,4-dimethyl-5-oxopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
4,4-dimethyl-5-oxopentanoic acid+methanolH2SO4methyl 4,4-dimethyl-5-oxopentanoate+water
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Claisen Condensation: : Another synthetic route involves the Claisen condensation of ethyl acetate with isobutyraldehyde, followed by hydrolysis and esterification.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes, utilizing continuous flow reactors to maintain high efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Methyl 4,4-dimethyl-5-oxopentanoate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : Reduction of the keto group in this compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding alcohol.
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Substitution: : The ester group in this compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4,4-dimethyl-5-oxopentanoic acid.
Reduction: 4,4-dimethyl-5-hydroxypentanoate.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
Chemistry
Methyl 4,4-dimethyl-5-oxopentanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for constructing more complex molecules.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active compounds. Its derivatives may exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
The compound is explored in medicinal chemistry for the development of new drugs. Its structural features allow for modifications that can lead to the discovery of novel therapeutic agents.
Industry
In the industrial sector, this compound is utilized in the manufacture of specialty chemicals, including flavors, fragrances, and polymers.
Mechanism of Action
The mechanism by which methyl 4,4-dimethyl-5-oxopentanoate exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxopentanoate: Similar structure but lacks the additional methyl groups at the 4-position.
Ethyl 4,4-dimethyl-5-oxopentanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-methyl-5-oxopentanoate: Similar structure but with only one methyl group at the 4-position.
Uniqueness
Methyl 4,4-dimethyl-5-oxopentanoate is unique due to the presence of two methyl groups at the 4-position, which can influence its reactivity and steric properties. This structural feature can lead to different reaction pathways and products compared to its analogs.
Properties
CAS No. |
4007-81-2 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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